Gefitinib vs. Erlotinib: Superior Safety Profile with Comparable Efficacy in East Asian NSCLC Patients
A comprehensive meta-analysis of 31 studies involving East Asian advanced NSCLC patients demonstrates that gefitinib and erlotinib exhibit comparable progression-free survival (PFS: 95% CI 0.97–1.10, p=0.26), overall survival (OS: 95% CI 0.89–1.21, p=0.61), objective response rate (ORR: 95% CI 1.00–1.18, p=0.06), and disease control rate (DCR: 95% CI 0.93–1.05, p=0.68) [1]. However, erlotinib induced a significantly higher rate of dose reduction (95% CI: 0.13–0.65, p=0.002) and grade 3–5 adverse events (95% CI: 0.27–0.71, p=0.0008) [1]. Subgroup analysis further revealed that erlotinib treatment resulted in significantly higher rates and severity of skin rash, nausea/vomiting, diarrhea, fatigue, and stomatitis [1].
| Evidence Dimension | Safety: Grade 3–5 Adverse Events |
|---|---|
| Target Compound Data | Lower rate of grade 3–5 AEs (reference baseline) |
| Comparator Or Baseline | Erlotinib: significantly higher rate (95% CI: 0.27–0.71, p=0.0008) |
| Quantified Difference | Erlotinib arm shows significantly higher severe AE rate; p=0.0008 |
| Conditions | Meta-analysis of 31 studies, East Asian patients with advanced NSCLC |
Why This Matters
For procurement in East Asian clinical trial settings or real-world evidence generation, gefitinib offers a more favorable safety profile, potentially reducing patient discontinuation and supportive care costs while maintaining therapeutic equivalence.
- [1] Zhang W, Wei Y, Yu D, Xu J, Peng J. Gefitinib provides similar effectiveness and improved safety than erlotinib for east Asian populations with advanced non-small cell lung cancer: a meta-analysis. BMC Cancer. 2018;18:780. View Source
